Product packaging for omega-3 Arachidonic acid methyl ester(Cat. No.:CAS No. 132712-70-0)

omega-3 Arachidonic acid methyl ester

Cat. No.: B146449
CAS No.: 132712-70-0
M. Wt: 318.5 g/mol
InChI Key: OHQGIWOBGITZPC-GJDCDIHCSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

ω-3 Fatty acids, represented primarily by docosahexaenoic acid, eicosapentaenoic acid, and α-linoleate, are essential dietary nutrients required for normal growth and development. ω-3 Arachidonic acid methyl ester is a neutral, lipid-soluble form of the rare fatty acid ω-3 arachidonic acid. The ω-3 fatty acids, as a group, are associated with decreased inflammatory and autoimmune activity, and a reduction in thrombosis and platelet activation.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C21H34O2 B146449 omega-3 Arachidonic acid methyl ester CAS No. 132712-70-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl (8Z,11Z,14Z,17Z)-icosa-8,11,14,17-tetraenoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H34O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21(22)23-2/h4-5,7-8,10-11,13-14H,3,6,9,12,15-20H2,1-2H3/b5-4-,8-7-,11-10-,14-13-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHQGIWOBGITZPC-GJDCDIHCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC=CCC=CCC=CCC=CCCCCCCC(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC/C=C\C/C=C\C/C=C\C/C=C\CCCCCCC(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H34O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80694022
Record name omega-3 Arachidonic acid methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80694022
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

318.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

132712-70-0
Record name omega-3 Arachidonic acid methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80694022
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Conceptual Framework: Polyunsaturated Fatty Acid Methyl Esters in Biological Systems Research

Polyunsaturated fatty acid methyl esters (FAMEs) are crucial tools in the field of lipidomics and biological systems research. The process of converting fatty acids into their methyl esters, known as transesterification, is a standard procedure that enhances the volatility of these molecules. This chemical modification is essential for their analysis using gas chromatography (GC), a technique that allows for the separation, identification, and quantification of individual fatty acids within a complex biological sample.

The analysis of FAMEs provides researchers with a detailed profile of the fatty acid composition of cells, tissues, and organisms. This information is vital for understanding lipid metabolism, membrane structure, and the dynamics of energy storage. By examining the FAME profile, scientists can investigate metabolic shifts, identify biomarkers for various physiological and pathological states, and assess the impact of dietary or environmental factors on lipid composition. The use of GC coupled with mass spectrometry (GC-MS) or flame ionization detection (FID) offers high accuracy and sensitivity for FAME analysis, making it a cornerstone of modern lipid research.

Methodologies for Synthesis and Derivatization in Research Investigations

Chromatographic Separation Techniques

Chromatography is an indispensable tool for the purification and analysis of this compound from complex FAME mixtures derived from natural sources. The separation relies on the differential partitioning of individual esters between a stationary phase and a mobile phase. The choice of chromatographic technique is dictated by the specific properties of the fatty acid esters, such as chain length, and the degree and position of unsaturation.

Reverse Phase Chromatography

Reverse phase high-performance liquid chromatography (RP-HPLC) and medium-pressure liquid chromatography (RP-MPLC) are powerful techniques for separating fatty acid esters. researchgate.net In this modality, the stationary phase is non-polar (e.g., silica (B1680970) bonded with C18 or octadecylsilyl groups), and the mobile phase is polar. nih.govnih.gov Separation is primarily based on the hydrophobicity of the molecules; esters with longer carbon chains and fewer double bonds are more non-polar and are retained longer on the column. nih.gov

Research has demonstrated the efficacy of RP-MPLC for producing high-purity omega-3 fatty acid esters. mdpi.comnih.gov One study utilized an AQ-C18 column, which features polar end-capping of the silica hydroxyl groups, enhancing separation efficiency compared to standard C18 columns. nih.gov By optimizing the mobile phase composition, high purity and recovery rates can be achieved. mdpi.comnih.gov For instance, using a binary isocratic mobile phase of methanol and water, researchers were able to increase the total content of key omega-3 fatty acid ethyl esters from 67.91% to 85.27%. mdpi.com

Table 1: Effect of Mobile Phase Composition on Purity and Recovery of EPA and DHA Esters via RP-MPLC. mdpi.com
Methanol Proportion in Mobile Phase (v/v)Purity of EPA + DHA Esters (%)Recovery Rate (%)
86%86.7268.91
88%86.1270.36
90%85.2774.30
92%83.3974.98

Silver Resin Chromatography

Also known as argentation chromatography, this technique offers a unique separation mechanism based on the affinity of silver ions for the π-electrons in the double bonds of unsaturated fatty acids. nih.govaocs.org The stationary phase consists of a support material, such as a resin or silica, impregnated with silver ions (Ag⁺). nih.govdocumentsdelivered.com FAMEs with a greater number of double bonds form stronger, reversible complexes with the silver ions and are therefore retained on the column for longer periods. aocs.org This method is exceptionally effective for separating esters based on their degree of unsaturation, and can even resolve isomers with the same number of double bonds but different configurations (cis vs. trans) or positions. aocs.orgresearchgate.net

An efficient liquid chromatography method using a silver(I)-thiolate stationary phase has been reported for the purification of individual omega-3 fatty acid ethyl esters, such as eicosapentaenoic acid (EPA) and docosahexaenoic acid (DHA), from fish oil. nih.gov This approach achieved high purities in a very short time frame. nih.gov

Table 2: High-Purity Separation of Omega-3 Esters using Silver-Thiolate Chromatography. nih.gov
CompoundMobile Phase (Heptane/Acetone, % v/v)Separation TimeAttainable Purity
Eicosapentaenoic Acid (EPA) Ethyl Ester95:55-10 min>95%
Docosahexaenoic Acid (DHA) Ethyl Ester95:55-10 min>99%

Silica-Gel Column Chromatography

Silica-gel column chromatography is a form of normal-phase adsorption chromatography where the stationary phase (silica gel) is polar and the mobile phase is non-polar. epa.gov Separation is based on the polarity of the analytes; more polar molecules adsorb more strongly to the silica gel and elute later. epa.gov While not typically used for fine separation of FAMEs with similar structures (like separating this compound from other C20 esters), it is an essential and widely used method for the initial cleanup of lipid extracts. nih.govaocs.org It effectively separates lipids into distinct classes based on the polarity of their head groups. researchgate.net For example, non-polar lipids like cholesterol esters will elute first with a non-polar solvent, followed by triglycerides, and then more polar lipids like free fatty acids and phospholipids (B1166683) as the solvent polarity is increased. researchgate.net This pre-purification step is crucial for removing interfering compounds before more high-resolution chromatographic analysis. nih.gov

Table 3: Elution Scheme for Lipid Class Separation on a Silica Gel G Column. researchgate.net
Eluting SolventLipid Class Eluted
1% Ethyl Acetate in Petroleum EtherHydrocarbons, Cholesterol Esters
4% Ethyl Acetate in Petroleum EtherTriglycerides
Diethyl EtherCholesterol
2% Acetic Acid in Diethyl EtherFree Fatty Acids
MethanolPhospholipids

Investigation of this compound as a Substrate in Eicosanoid Biosynthesis Pathways

In biochemical research, polyunsaturated fatty acids (PUFAs) are recognized as crucial precursors to eicosanoids, a class of signaling molecules vital to inflammatory processes. mdpi.comnih.gov The metabolism of these fatty acids occurs through three primary enzymatic routes: the cyclooxygenase (COX), lipoxygenase (LOX), and cytochrome P450 (CYP) pathways. mdpi.comnih.gov Omega-3 arachidonic acid, as an omega-3 PUFA, is a substrate for these enzymatic pathways, analogous to other well-studied omega-3 fatty acids like eicosapentaenoic acid (EPA) and docosahexaenoic acid (DHA). nih.govresearchgate.net When introduced into research models, typically as a methyl ester for stability and solubility, it is hydrolyzed to its free fatty acid form to participate in these reactions. Its metabolism leads to the generation of a unique profile of lipid mediators, distinct from those produced from its omega-6 isomer, arachidonic acid (AA).

Enzymatic Conversion by Cyclooxygenases (COX) and Lipoxygenases (LOX) in Research Models

The COX and LOX enzymes are central to the production of a wide array of lipid mediators. nih.gov In research settings, these enzymes utilize omega-3 arachidonic acid to produce eicosanoids that are structurally different from those derived from omega-6 AA.

Cyclooxygenases (COX): The two main isoforms, COX-1 and COX-2, convert omega-6 AA into 2-series prostanoids (prostaglandins and thromboxanes). researchgate.netnih.gov When omega-3 fatty acids like EPA serve as the substrate, the result is the production of 3-series prostanoids, which are generally less inflammatory. researchgate.netresearchgate.net It is projected that omega-3 arachidonic acid, when processed by COX enzymes, similarly yields a distinct series of prostanoids with potentially unique biological activities. Research on other omega-3 PUFAs has shown they can reduce the expression and activity of COX-2, a key enzyme in inflammation. nih.gov

Lipoxygenases (LOX): These enzymes, such as 5-LOX, 12-LOX, and 15-LOX, convert omega-6 AA into 4-series leukotrienes and lipoxins. nih.gov In contrast, EPA is converted into 5-series leukotrienes, which are significantly less potent inflammatory agents. researchgate.netnih.gov Omega-3 arachidonic acid is also a substrate for LOX enzymes, leading to the formation of a novel class of hydroxylated fatty acids and leukotrienes. For instance, some related omega-3 fatty acids have been shown to be poor substrates for 5-lipoxygenase, which could diminish the production of potent pro-inflammatory leukotrienes. researchgate.net

Table 1: Comparative Metabolites from Omega-6 vs. Omega-3 Fatty Acids via COX and LOX Pathways
Enzyme PathwayOmega-6 Substrate (Arachidonic Acid)Omega-3 Substrate (e.g., EPA, Omega-3 Arachidonic Acid)General Bioactivity of Products
Cyclooxygenase (COX)2-Series Prostaglandins (B1171923) (PGE2, PGD2) 2-Series Thromboxanes (TXA2)3-Series Prostaglandins (PGE3, PGD3) 3-Series Thromboxanes (TXA3)Omega-6 products are strongly pro-inflammatory and pro-thrombotic. Omega-3 products are weakly inflammatory and anti-thrombotic. researchgate.netresearchgate.net
Lipoxygenase (LOX)4-Series Leukotrienes (LTB4) Lipoxins (LXA4, LXB4)5-Series Leukotrienes (LTB5) Resolvins, Protectins, MaresinsOmega-6 derived leukotrienes are potent chemoattractants. Omega-3 products are weakly inflammatory or are pro-resolving. researchgate.netmdpi.com

Role in the Formation of Specialized Pro-Resolving Lipid Mediators (e.g., Resolvins, Protectins, Maresins)

A significant area of biochemical research is the formation of specialized pro-resolving mediators (SPMs), a superfamily of metabolites that actively orchestrate the resolution of inflammation. mdpi.comwikipedia.org These molecules are biosynthesized from PUFAs through the coordinated action of COX, LOX, and CYP450 enzymes. wikipedia.org

Well-known SPMs and their precursors include:

Resolvins: E-series resolvins are generated from EPA, while D-series resolvins are derived from DHA. wikipedia.org

Protectins and Maresins: Both of these families of SPMs are biosynthesized from DHA. mdpi.comwikipedia.org

Lipoxins: These SPMs are unique in that they are typically generated from the omega-6 fatty acid, AA. mdpi.com

Given that omega-3 arachidonic acid is a 20-carbon omega-3 PUFA like EPA, it is a plausible substrate for the biosynthesis of novel, uncharacterized SPMs. The enzymatic machinery that produces resolvins from EPA could potentially convert omega-3 arachidonic acid into a new series of pro-resolving molecules. Studies have demonstrated that supplementation with various omega-3 oils leads to a unique signature of SPMs, highlighting the diverse potential of these precursor molecules. plos.org

Exploration of Cytochrome P450-Mediated Oxygenation of Arachidonic Acid and its Methyl Esters

The cytochrome P450 (CYP) enzyme system represents the third major pathway for eicosanoid synthesis. nih.govnih.gov CYP epoxygenases (e.g., CYP2C and CYP2J subfamilies) and ω/(ω-1)-hydroxylases (e.g., CYP4A and CYP4F isoforms) metabolize omega-6 AA into epoxyeicosatrienoic acids (EETs) and hydroxyeicosatetraenoic acids (HETEs), respectively. nih.govresearchgate.net These metabolites are crucial regulators of cardiovascular and renal function. nih.gov

Research has shown that CYP enzymes also efficiently metabolize omega-3 fatty acids. nih.gov In fact, many CYP isoforms that act on AA also accept EPA and DHA as substrates, often with a preference for the omega-3 double bond. nih.gov This leads to the production of epoxy- and hydroxy-metabolites with distinct and often more potent biological activities. nih.gov While enzymatic reactions in vivo utilize the free fatty acid, the methyl ester form is commonly used in experimental setups and for analytical purposes, such as gas chromatography, after transesterification. nih.govukm.my

Table 2: Key CYP450 Metabolites of Omega-6 and Omega-3 Fatty Acids
CYP Isoform TypeOmega-6 AA MetabolitesOmega-3 EPA/DHA MetabolitesPrimary Metabolite Characteristics
Epoxygenases (CYP2C, CYP2J)Epoxyeicosatrienoic acids (EETs)Epoxyeicosatetraenoic acids (EEQs) from EPA Epoxydocosapentaenoic acids (EDPs) from DHAOmega-3 derived epoxy-metabolites often exhibit more potent vasodilatory effects compared to EETs. nih.gov
ω/ω-1 Hydroxylases (CYP4A, CYP4F)20-Hydroxyeicosatetraenoic acid (20-HETE)20-Hydroxyeicosapentaenoic acid (20-HEPE) from EPA 22-Hydroxydocosahexaenoic acid (22-HDHA) from DHAThese metabolites play roles in vascular tone regulation. nih.gov

Interactions with Cellular Phospholipid and Triglyceride Pools

Upon entering a cell, fatty acid methyl esters are hydrolyzed, and the resulting free fatty acids are incorporated into cellular lipid pools. The primary destination for PUFAs like arachidonic acid is the sn-2 position of membrane glycerophospholipids. mdpi.com This phospholipid pool serves as the main reservoir from which the fatty acid is liberated by phospholipase A2 enzymes to initiate eicosanoid synthesis. mdpi.comnih.gov

In addition to phospholipids, fatty acids are also stored in neutral lipids, primarily triglycerides (TAGs) within lipid droplets. mdpi.com Research on murine macrophages indicates that the TAG pool of arachidonic acid can serve as a source to replenish the phospholipid pool, suggesting a dynamic interplay between these storage depots. mdpi.com Studies involving dietary supplementation with fish oils rich in omega-3 fatty acids have revealed complex interactions. In rats, while omega-3 intake decreased the levels of omega-6 AA in phospholipids, it concurrently increased AA concentrations in liver cholesterol esters and plasma triacylglycerols. nih.gov This finding suggests that TAG and cholesterol ester pools may act as a buffer to maintain homeostatic levels of essential fatty acids in membrane phospholipids. nih.gov It is therefore expected that omega-3 arachidonic acid would also be integrated into these phospholipid and triglyceride pools, where it would influence the storage, mobilization, and metabolism of other fatty acids.

Comparative Analysis of Omega-3 and Omega-6 Fatty Acid Metabolism Pathways and their Methyl Esters in Research Settings

The metabolic pathways for omega-3 and omega-6 fatty acids are parallel but yield functionally distinct products. The fundamental difference lies in the biological activity of the eicosanoids and other lipid mediators produced. Omega-6 AA is the precursor to mediators that are generally pro-inflammatory, while omega-3 PUFAs give rise to mediators that are significantly less inflammatory, anti-inflammatory, or pro-resolving. researchgate.netconsensus.app This dichotomy forms the basis of the omega-6 to omega-3 ratio's importance in inflammatory homeostasis. nih.govnih.gov

The methyl esters of these fatty acids are frequently used in research for their stability and ease of handling in cell culture and other experimental models. Once administered, they are hydrolyzed to free fatty acids, which then enter the same metabolic pathways as dietary fatty acids. enzymicals.comtue.nl

Competition for Enzyme Active Sites (e.g., COX-2, LOX)

A primary mechanism by which omega-3 fatty acids exert their effects is through direct competition with omega-6 fatty acids for the catalytic sites of key enzymes. researchgate.netresearchgate.net Since both classes of PUFAs are substrates for the same COX and LOX enzymes, their relative concentrations in the cellular environment dictate the profile of eicosanoids produced.

When omega-3 fatty acid concentrations are high, they can effectively displace omega-6 AA from the active sites of COX-2 and 5-LOX. nih.govresearchgate.net This competitive inhibition achieves two things:

It reduces the synthesis of potent pro-inflammatory mediators like PGE2 and LTB4. researchgate.net

It increases the production of the less inflammatory 3-series prostanoids and 5-series leukotrienes, as well as pro-resolving SPMs. researchgate.netresearchgate.net

Molecular modeling and mutagenesis studies of the COX active site have provided insights into how substrates like arachidonic acid bind, suggesting an L-shaped conformation is required for catalysis. researchgate.net The structural differences between omega-3 and omega-6 fatty acids, specifically the position of the double bonds, influence their binding affinity and the efficiency of their conversion, forming the molecular basis for this crucial enzymatic competition.

Impact on Pro-Inflammatory Versus Anti-Inflammatory Mediator Production

The balance between pro-inflammatory and anti-inflammatory mediators is a critical factor in cellular and systemic health, and it is profoundly influenced by the availability of omega-6 and omega-3 polyunsaturated fatty acids (PUFAs). nih.govocl-journal.org Arachidonic acid (AA), an omega-6 PUFA, and the omega-3 PUFAs eicosapentaenoic acid (EPA) and docosahexaenoic acid (DHA) are key precursors to potent signaling molecules that modulate inflammation. nih.govnih.gov These fatty acids are incorporated into the phospholipid membranes of cells and are released upon cellular stimulation, becoming substrates for the same enzymatic pathways, which leads to the production of distinct classes of mediators with often opposing effects. nih.govnih.gov

The primary enzymatic pathways involved are the cyclooxygenase (COX) and lipoxygenase (LOX) pathways. nih.govnih.gov AA and EPA are direct competitors for these enzymes. mdpi.com The types of eicosanoids and other lipid mediators produced depend on which fatty acid is more prevalent in the cell membrane. ocl-journal.org

Arachidonic Acid (Omega-6) and Pro-Inflammatory Mediators:

When cellular membranes are rich in arachidonic acid, enzymatic action primarily yields mediators that are strongly pro-inflammatory. nutritionfacts.org

Cyclooxygenase (COX) Pathway: The COX-1 and COX-2 enzymes metabolize AA to produce the 2-series prostanoids. nih.gov This includes prostaglandins like Prostaglandin (B15479496) E2 (PGE2) and thromboxanes such as Thromboxane A2 (TXA2). ocl-journal.orgnih.gov These molecules are potent inducers of inflammation, pain, fever, and platelet aggregation. ocl-journal.orgnih.gov

Lipoxygenase (LOX) Pathway: The 5-lipoxygenase (5-LOX) enzyme converts AA into the 4-series leukotrienes, such as Leukotriene B4 (LTB4). nih.govnih.gov LTB4 is a powerful chemoattractant for neutrophils, promoting the infiltration of inflammatory cells into tissues. nih.gov Other leukotrienes (LTC4, LTD4, LTE4) are known to cause bronchoconstriction and increase vascular permeability, contributing to airway inflammation. nih.gov

Eicosapentaenoic Acid (Omega-3) and Docosahexaenoic Acid (Omega-3) and Anti-Inflammatory/Pro-Resolving Mediators:

When EPA and DHA are abundant, the profile of lipid mediators produced shifts significantly, leading to less potent inflammatory responses and actively promoting the resolution of inflammation. nih.gov

Competition and Weaker Inflammatory Mediators: EPA competes with AA for the COX and LOX enzymes. When EPA is the substrate, the resulting products are the 3-series prostaglandins (e.g., PGE3) and the 5-series leukotrienes (e.g., LTB5). nih.govocl-journal.org These mediators are significantly less inflammatory than their AA-derived counterparts. ocl-journal.org For instance, LTB5 is a much weaker chemoattractant than LTB4. ocl-journal.org

Specialized Pro-Resolving Mediators (SPMs): Beyond simple competition, EPA and DHA are precursors to distinct families of potent, specialized pro-resolving mediators (SPMs). These molecules are not merely anti-inflammatory (blocking inflammation) but are actively pro-resolving, meaning they orchestrate the return of tissue to homeostasis. medscape.orgfrontiersin.org

From EPA: E-series resolvins (Resolvin E1, Resolvin E2). medscape.org

From DHA: D-series resolvins, protectins (e.g., Protectin D1), and maresins. medscape.orgnutraingredients.com

The differential metabolism of omega-6 and omega-3 fatty acids is a cornerstone of inflammatory regulation. An abundance of arachidonic acid fuels the production of potent pro-inflammatory eicosanoids, driving the inflammatory cascade. Conversely, a higher availability of EPA and DHA competitively inhibits the production of these mediators and, more importantly, provides the substrates for the synthesis of specialized pro-resolving mediators that actively terminate the inflammatory response and promote healing. nih.govfrontiersin.org

Data Tables

Table 1: Comparison of Key Inflammatory Mediators Derived from Arachidonic Acid (AA) and Eicosapentaenoic Acid (EPA)

Precursor Fatty Acid Enzymatic Pathway Resulting Mediators (Series) Primary Biological Effect
Arachidonic Acid (AA) Cyclooxygenase (COX)Prostaglandins (2-series, e.g., PGE2), Thromboxanes (2-series, e.g., TXA2)Strongly Pro-inflammatory, Vasoconstrictive, Pro-aggregatory ocl-journal.orgnih.gov
Lipoxygenase (LOX)Leukotrienes (4-series, e.g., LTB4)Potent Neutrophil Chemoattractant, Pro-inflammatory nih.gov
Eicosapentaenoic Acid (EPA) Cyclooxygenase (COX)Prostaglandins (3-series, e.g., PGE3), Thromboxanes (3-series, e.g., TXA3)Weakly Inflammatory, Vasodilatory, Weakly Pro-aggregatory ocl-journal.org
Lipoxygenase (LOX)Leukotrienes (5-series, e.g., LTB5)Weak Neutrophil Chemoattractant ocl-journal.org

Table 2: Specialized Pro-Resolving Mediators (SPMs) Derived from Omega-3 Fatty Acids

Precursor Fatty Acid Family of SPM Key Functions
Eicosapentaenoic Acid (EPA) E-Series Resolvins (e.g., Resolvin E1)Actively resolve inflammation, reduce neutrophil infiltration medscape.org
Docosahexaenoic Acid (DHA) D-Series Resolvins (e.g., Resolvin D1, D2)Potent anti-inflammatory and pro-resolving actions nih.govmedscape.org
Protectins (e.g., Protectin D1)Neuroprotective, anti-inflammatory medscape.orgnutraingredients.com
Maresins (e.g., Maresin 1)Stimulate tissue regeneration, resolve inflammation nutraingredients.comacefitness.org

Modulation of Cellular Signaling Pathways by Arachidonic Acid Methyl Ester

Arachidonic acid is a pivotal second messenger in the regulation of various signaling enzymes. wikipedia.orgnih.gov Its release from membrane phospholipids, primarily by the action of phospholipase A2 (PLA2), is a critical step that initiates numerous signaling events. ontosight.aimdpi.com

Arachidonic acid and its methyl ester are potent activators of Protein Kinase C (PKC) in intact cells, such as platelets. nih.gov While unsaturated fatty acids can activate purified PKC directly, research indicates that in a cellular context, the activation by arachidonic acid methyl ester is primarily indirect, occurring through the action of its metabolites. nih.gov

The specific metabolic pathway involved depends on the concentration. At lower concentrations (e.g., 5 µM), PKC activation is mainly driven by cyclooxygenase (COX) products, while at higher concentrations (50 µM), the lipoxygenase (LOX) pathway is predominantly involved. nih.gov This indirect activation of PKC is a key mechanism that may underlie some of the broader physiological effects attributed to unsaturated fatty acids. nih.gov Interestingly, while both arachidonic acid and methyl arachidonate (B1239269) are effective, their activation kinetics differ; the effect of arachidonic acid peaks rapidly (around 20 seconds), whereas methyl arachidonate's activation plateaus more slowly (around 2 minutes). nih.gov

CompoundConcentrationPrimary Metabolic Pathway for PKC ActivationActivation Peak/Plateau Time (at 50 µM)
Arachidonic Acid / Methyl Ester5 µMCyclooxygenase (COX)Not specified
Arachidonic Acid50 µMLipoxygenase (LOX)~20 seconds
Methyl Arachidonate50 µMLipoxygenase (LOX)~2 minutes

Free, unesterified arachidonic acid plays a direct role in modulating the function of membrane proteins, including ion channels and receptors. nih.gov For instance, it is known to open certain non-voltage-dependent potassium (K+) channels, which are crucial for setting the neuronal membrane potential, a function that is lost if the carboxyl end is substituted with a methyl ester. nih.gov

Furthermore, the metabolites of arachidonic acid—eicosanoids—exert their effects by binding to specific G-protein-coupled receptors (GPCRs). mdpi.com This interaction triggers downstream signaling cascades that regulate a multitude of cellular processes. The endocannabinoids, such as 2-arachidonoylglycerol (B1664049) (2-AG), are also derived from arachidonic acid-containing lipids and interact with cannabinoid receptors (CB1 and CB2) to control neural processes. nih.govmdpi.com In this way, arachidonic acid acts as a precursor to a wide range of signaling molecules that communicate via membrane receptor systems.

Research on the Effects on Cellular Membrane Properties

As an integral structural component of all cellular membranes, arachidonic acid significantly influences their physical characteristics and the function of embedded proteins. cmaj.cawikipedia.org

The four cis double bonds in the structure of arachidonic acid give it a bent, hairpin-like configuration. nih.gov This molecular shape prevents tight packing with other lipid molecules in the membrane, thereby increasing the membrane's fluidity, flexibility, and selective permeability. nih.govmdpi.com This control of membrane fluidity is fundamental for maintaining cellular integrity and influences the function of membrane proteins involved in signaling. nih.govwikipedia.org Studies have shown that adding arachidonic acid to vascular cells increases membrane fluidity, demonstrating this direct physical effect. nih.gov In contrast to polyunsaturated fatty acids, other lipids like cholesterol and saturated fatty acids tend to decrease fluidity and make the membrane more rigid. mdpi.com

Lipid ComponentEffect on Membrane Fluidity
Arachidonic Acid (Polyunsaturated)Increases
Saturated Fatty AcidsDecreases
CholesterolDecreases (renders membrane more rigid)

Arachidonic acid directly influences the activity of enzymes located within the cell membrane. Its availability is a rate-limiting factor for the enzymes that convert it into eicosanoids, namely the cyclooxygenase (COX) and lipoxygenase (LOX) enzymes. ontosight.ai These enzymes are often associated with cellular membranes where their substrate, arachidonic acid, is located. The competitive inhibition of these enzymes by omega-3 fatty acids is a primary mechanism for the latter's anti-inflammatory effects. cmaj.caresearchgate.net Omega-3s like EPA can displace arachidonic acid from the membrane and compete for the active sites of COX and LOX enzymes, leading to the production of less potent or even anti-inflammatory mediators. cmaj.caresearchgate.net

Regulation of Gene Expression in Response to Arachidonic Acid Methyl Ester

Beyond its immediate signaling roles, arachidonic acid and its metabolites can profoundly alter the pattern of gene expression within a cell. This regulation can occur through the modulation of transcription factors or via epigenetic changes.

Research has shown that arachidonic acid can induce the expression of genes regulated by the transcription factor nuclear factor-κB (NF-κB). researchgate.net For example, in prostate cancer cells, treatment with arachidonic acid leads to an increased expression of the genes for COX-2, NF-κB2, and IκBα. researchgate.net The induction of COX-2 is particularly significant as this enzyme is responsible for producing pro-inflammatory prostaglandins from arachidonic acid, creating a positive feedback loop.

Furthermore, arachidonic acid can influence genes involved in other metabolic pathways. Studies in mice have shown that dietary arachidonic acid can regulate lipid and lipoprotein metabolism by downregulating the expression of genes related to cholesterol absorption, such as ABCG5 and ABCG8. researchgate.net There is also evidence that arachidonic acid exposure can induce changes in DNA methylation, an epigenetic mechanism that controls gene expression without altering the DNA sequence itself. nih.gov

GeneRegulating Factor/PathwayObserved Effect of Arachidonic AcidReference Study Context
COX-2 (PTGS2)NF-κBUpregulationProstate Cancer Cells
NF-κB2NF-κB PathwayUpregulationProstate Cancer Cells
IκBα (NFKBIA)NF-κB PathwayUpregulationProstate Cancer Cells
ABCG5Cholesterol MetabolismDownregulationMouse Liver
ABCG8Cholesterol MetabolismDownregulationMouse Liver

Interaction with Transcription Factors (e.g., Peroxisome Proliferator-Activated Receptors (PPARs))

Omega-3 fatty acids are natural ligands for the peroxisome proliferator-activated receptors (PPARs), a family of nuclear receptors that play a central role in regulating lipid and glucose homeostasis. nih.govnih.gov The PPAR family consists of three subtypes: PPARα, PPARβ/δ, and PPARγ. oup.com These transcription factors are activated by binding to ligands, which are primarily long-chain unsaturated and polyunsaturated fatty acids and their derivatives. nih.gov

Upon activation, PPARs form a heterodimer with the retinoid X receptor (RXR) and bind to specific DNA sequences known as PPAR response elements (PPREs) in the promoter regions of target genes. nih.govoup.com This interaction initiates the transcription of a large number of genes involved in various aspects of lipid metabolism. nih.gov For instance, PPARα, which is highly expressed in tissues with high fatty acid catabolism rates like the liver, heart, and muscle, governs the expression of genes involved in fatty acid uptake and β-oxidation. oup.com Omega-3 PUFAs, such as EPA and DHA, have been shown to activate PPARγ, which can inhibit cell proliferation and induce apoptosis in cancer cells. nih.gov The activation of the anti-inflammatory transcription factor PPARγ is one of the key mechanisms underlying the anti-inflammatory actions of omega-3 fatty acids. nih.gov

Transcription FactorLigandsKey Biological Function
PPARα (NR1C1) Fatty Acids (including Omega-3s)Regulates fatty acid oxidation and lipid metabolism. nih.govoup.com
PPARγ (NR1C3) Fatty Acids (including Omega-3s), EicosanoidsControls adipogenesis, insulin (B600854) sensitivity, and inflammation. nih.govnih.gov

Modulation of Gene Expression Related to Lipid Metabolism and Inflammatory Processes

The interaction of omega-3 fatty acids with transcription factors like PPARs is a primary mechanism through which they modulate the expression of genes related to lipid metabolism and inflammation. semanticscholar.orgnih.gov By activating PPARα, omega-3 PUFAs stimulate the expression of genes responsible for breaking down fatty acids, thereby helping to regulate lipid levels. nih.gov

In the context of inflammation, the effects are multifaceted. Long-chain fatty acids can alter the fatty acid composition of cell membranes, which in turn modifies membrane fluidity and cell signaling pathways that lead to changes in gene expression. nih.govmdpi.comresearchgate.net Cells involved in the inflammatory response are typically rich in the omega-6 fatty acid arachidonic acid, a precursor to pro-inflammatory eicosanoids like prostaglandins and leukotrienes. mdpi.comyoutube.com Omega-3 fatty acids, such as EPA and DHA, can replace arachidonic acid in these cell membranes. youtube.com

This substitution leads to several anti-inflammatory outcomes:

Reduced production of pro-inflammatory mediators : With less arachidonic acid available, the production of its pro-inflammatory eicosanoid derivatives is decreased. nih.gov

Production of less inflammatory mediators : EPA serves as a substrate for the synthesis of eicosanoids that are often less potent inflammatory agents than those derived from arachidonic acid. nih.govmdpi.com

Generation of specialized pro-resolving mediators : EPA and DHA are precursors to newly discovered families of lipid mediators, including resolvins, which actively promote the resolution of inflammation. nih.govmdpi.com

Furthermore, omega-3 fatty acids can inhibit the activation of the pro-inflammatory transcription factor nuclear factor kappa B (NF-κB), which reduces the expression of various inflammatory genes, including those for cytokines like TNF, IL-1β, and IL-6. nih.gov

Suppression of Sterol Regulatory Element-Binding Protein-1 (SREBP-1) Activity

Beyond their interaction with PPARs, PUFAs are potent regulators of another key family of transcription factors: the sterol regulatory element-binding proteins (SREBPs). semanticscholar.orgcambridge.org SREBPs are critical mediators in the regulation of genes involved in lipid synthesis and homeostasis. cambridge.org Specifically, SREBP-1c is a major regulator of genes required for fatty acid synthesis (lipogenesis). nih.gov

Academic investigations have demonstrated that PUFAs, including omega-3 and omega-6 fatty acids, suppress the activity of SREBPs. cambridge.org This suppression is a key mechanism by which dietary PUFAs decrease the transcription of lipogenic genes. nih.gov Studies in rat hepatocytes showed that omega-3 fatty acids like EPA and DHA prevent the insulin-induced expression of SREBP-1c mRNA and its downstream target genes, such as fatty acid synthase (FAS). nih.gov

The suppressive effect of different PUFAs on SREBP activity can vary. One study found the order of SREBP reduction to be: EPA = linoleic acid = arachidonic acid > α-linolenic acid = DHA. cambridge.org The mechanisms for this suppression are thought to involve a decrease in the abundance of the active, nuclear form of SREBP-1 (nSREBP-1), potentially by affecting SREBP mRNA stability or promoting its degradation through proteasomal pathways. cambridge.org

Fatty AcidEffect on SREBP-1c ActivityConsequence
Eicosapentaenoic Acid (EPA) Strong SuppressionDecreased transcription of lipogenic genes. cambridge.orgnih.gov
Docosahexaenoic Acid (DHA) Moderate SuppressionDecreased transcription of lipogenic genes. cambridge.orgnih.gov
Arachidonic Acid (AA) Strong SuppressionDecreased transcription of lipogenic genes. cambridge.org
Oleic Acid (OA) No significant effectLipogenic gene expression is not suppressed. nih.gov

Nomenclature and Structural Context of Omega 3 Arachidonic Acid Methyl Ester 8z,11z,14z,17z Eicosatetraenoic Acid Methyl Ester in Lipid Biochemistry Research

The compound at the center of this article, omega-3 arachidonic acid methyl ester, is systematically named methyl (8Z,11Z,14Z,17Z)-eicosatetraenoate . This nomenclature provides a precise description of its chemical structure. It is the methyl ester of (8Z,11Z,14Z,17Z)-eicosatetraenoic acid, a 20-carbon fatty acid with four cis (Z) double bonds.

Structurally, it is an isomer of the more common omega-6 arachidonic acid methyl ester (methyl (5Z,8Z,11Z,14Z)-eicosatetraenoate). The key difference lies in the position of the double bonds. In the omega-3 variant, the first double bond from the omega end is at the third carbon, leading to the designation of 17Z in the systematic name when numbering from the carboxyl end.

This specific arrangement of double bonds influences the three-dimensional shape of the molecule and its interactions with enzymes and cellular membranes. In the context of lipid biochemistry, omega-3 arachidonic acid is a rare fatty acid. Its methyl ester form is a neutral, lipid-soluble molecule, which makes it suitable for incorporation into research models studying lipid metabolism and signaling pathways.

Chemical Properties of this compound
PropertyValue
CAS Number132712-70-0
Molecular FormulaC21H34O2
Molecular Weight318.5 g/mol
Systematic Namemethyl (8Z,11Z,14Z,17Z)-eicosatetraenoate

Historical Context and Current Research Trajectories for Arachidonic Acid Derivatives

Chemoenzymatic Synthesis Pathways for Omega-3 Arachidonic Acid Methyl Ester and its Analogs

Chemoenzymatic synthesis combines the specificity of enzymatic reactions with the versatility of chemical methods to produce complex molecules like this compound and its analogs. This approach offers advantages in terms of selectivity and milder reaction conditions compared to purely chemical routes.

Esterification Techniques for Fatty Acid Methyl Ester Formation

The formation of fatty acid methyl esters (FAMEs) from their corresponding free fatty acids is a crucial step in their analysis and synthesis. Various esterification techniques are employed, often catalyzed by acids or bases.

Acid-catalyzed esterification is a widely used method. aocs.org In this process, the carboxylic acid is reacted with methanol (B129727) in the presence of an acid catalyst. Common catalysts include anhydrous hydrogen chloride in methanol, sulfuric acid in methanol, and boron trifluoride-methanol complex. aocs.org The reaction mechanism involves the protonation of the carbonyl oxygen of the fatty acid, which increases its electrophilicity and facilitates nucleophilic attack by methanol.

Base-catalyzed transesterification is another common method, particularly when starting from triglycerides. macbeth-project.eu In this process, a base, such as sodium methoxide (B1231860) or potassium hydroxide, is used to catalyze the reaction between the lipid and methanol, yielding FAMEs and glycerol. This method is generally faster than acid-catalyzed esterification but requires anhydrous conditions to prevent soap formation.

For research purposes where milder conditions are preferred to avoid degradation of the polyunsaturated fatty acid chains, diazomethane (B1218177) can be used for the quantitative conversion of free fatty acids to their methyl esters. aocs.orgcolostate.edu However, due to its hazardous and explosive nature, it is typically used on a small scale.

Esterification Technique Catalyst Advantages Disadvantages
Acid-Catalyzed EsterificationHCl in Methanol, H₂SO₄ in Methanol, BF₃-MethanolEffective for esterifying free fatty acids.Can cause degradation of PUFAs at high temperatures.
Base-Catalyzed TransesterificationSodium Methoxide, Potassium HydroxideFast reaction rates.Requires anhydrous conditions; risk of soap formation.
Diazomethane DerivatizationDiazomethaneQuantitative and rapid at room temperature.Highly toxic and explosive; suitable for small-scale only.

Enzymatic Approaches to Polyunsaturated Fatty Acid Ester Synthesis

Enzymatic methods for the synthesis of PUFA esters offer high selectivity and operate under mild conditions, preserving the integrity of the delicate polyunsaturated chains. researchgate.net Lipases are the most commonly used enzymes for this purpose due to their ability to catalyze esterification and transesterification reactions.

Immobilized lipases, such as Candida antarctica lipase (B570770) B (CALB), are frequently employed as biocatalysts. mdpi.comresearchgate.net Immobilization enhances the stability and reusability of the enzyme. The enzymatic synthesis of this compound can be achieved through the direct esterification of omega-3 arachidonic acid with methanol or through the transesterification of a triglyceride source rich in this fatty acid.

The reaction conditions, including solvent, temperature, water activity, and the molar ratio of substrates, are critical parameters that are optimized to maximize the yield and purity of the desired methyl ester. researchgate.netmdpi.com For instance, a packed-bed reactor with immobilized mixed lipases has been shown to achieve high yields of FAMEs. nih.gov

Preparation of Isotopically Labeled this compound for Metabolic Tracing Studies

Isotopically labeled compounds are indispensable tools for tracing the metabolic fate of molecules in vivo and in vitro. acs.orgbiorxiv.orgbiorxiv.orgnih.gov The preparation of deuterium-labeled or radiolabeled this compound allows researchers to follow its absorption, distribution, metabolism, and excretion with high precision.

Deuterium (B1214612) Incorporation Methods for In Vivo and In Vitro Metabolism Studies

Deuterium (²H) is a stable isotope of hydrogen that can be incorporated into fatty acids to serve as a tracer. nih.govresearchgate.net The resulting mass shift allows for the differentiation of the labeled molecule from its endogenous counterparts by mass spectrometry. acs.orgbiorxiv.orgbiorxiv.orgnih.gov

One common method for site-specific deuterium incorporation is through chemical synthesis, for example, using the Wittig reaction. nih.govnih.govillinois.edu This allows for the precise placement of deuterium atoms at specific positions within the fatty acid chain, which can be crucial for studying enzymatic reaction mechanisms. nih.gov For instance, the synthesis of site-specifically deuterated arachidonic acid derivatives has been used to investigate the mechanism of prostaglandin (B15479496) H synthase. nih.gov

Deuterium Labeling Method Description Application
Chemical Synthesis (e.g., Wittig Reaction)Site-specific incorporation of deuterium atoms at defined positions in the fatty acid chain. nih.govnih.govillinois.eduMechanistic studies of enzymes involved in fatty acid metabolism. nih.gov
Metabolic Labeling with D₂ONon-specific incorporation of deuterium into newly synthesized fatty acids from deuterated water. nih.govMeasurement of de novo lipogenesis and fatty acid turnover rates. capes.gov.br
Dual-Isotope LabelingUse of two different deuterated fatty acid species to create a signature doublet peak in mass spectra for easier identification. acs.orgbiorxiv.orgbiorxiv.orgnih.govTracking the metabolic fate of exogenous fatty acids in complex biological systems.

Radiolabeling Strategies for Tracer Studies

Radiolabeling involves the incorporation of a radioactive isotope, such as tritium (B154650) (³H) or carbon-14 (B1195169) (¹⁴C), into the fatty acid molecule. nih.gov These tracers can be detected with high sensitivity, making them suitable for studies where the concentration of the analyte is very low.

Tritium labeling of arachidonic acid derivatives can be achieved through methods like selective hydrogenation of acetylenic precursors with tritium gas. scispace.com Another strategy involves the use of a radiolabeled reducing agent, such as [³H]NaBH₄, to introduce tritium at a specific position late in the synthetic route. nih.govnih.gov This approach is advantageous as it minimizes the handling of radioactive intermediates.

Carbon-14 can be incorporated into the methyl group of the ester via the use of [¹⁴C]diazomethane. aocs.orgcolostate.edu Radiolabeled fatty acids are crucial for a variety of tracer studies, including the investigation of metabolic fluxes and the determination of enzyme kinetics.

Purification Strategies for Research-Grade this compound

Achieving high purity is paramount for research-grade this compound to ensure that observed biological effects are attributable to the compound of interest and not to contaminants. A combination of chromatographic techniques is often employed to achieve the desired purity, typically greater than 95-98%. researchgate.netnih.govresearchgate.net

Preparative reversed-phase high-performance liquid chromatography (RP-HPLC) is a powerful technique for the purification of PUFA methyl esters. nih.govresearchgate.net This method separates compounds based on their hydrophobicity. By using a C18 column and a suitable mobile phase, such as a gradient of acetonitrile (B52724) and chloroform, it is possible to separate this compound from other closely related fatty acid esters. nih.govresearchgate.net Reversed-phase medium-pressure liquid chromatography (RP-MPLC) offers a scalable and cost-effective alternative for larger-scale purification. nih.govmdpi.com

Silver-ion chromatography (argentation chromatography) is another valuable technique for separating unsaturated fatty acid esters. This method separates molecules based on the number, position, and configuration of their double bonds. The silver ions interact with the π-electrons of the double bonds, and FAMEs with a higher number of double bonds are retained more strongly. This technique can be performed using thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC). nih.gov

For the initial purification or fractionation of complex mixtures, column chromatography using silica (B1680970) gel is often employed. The separation is based on the polarity of the compounds, with more polar compounds being retained more strongly on the stationary phase.

Following purification, the identity and purity of the this compound are confirmed using analytical techniques such as gas chromatography-mass spectrometry (GC-MS) and nuclear magnetic resonance (NMR) spectroscopy. nih.govresearchgate.net

Purification Technique Principle of Separation Application
Preparative RP-HPLC/MPLCHydrophobicityHigh-resolution purification of individual PUFA methyl esters. nih.govresearchgate.netnih.govmdpi.com
Silver-Ion ChromatographyNumber, position, and geometry of double bondsSeparation of unsaturated fatty acid esters with the same chain length but different degrees of unsaturation. nih.gov
Silica Gel Column ChromatographyPolarityInitial fractionation and removal of more polar or non-polar impurities.

Analytical Methodologies for Research Characterization and Quantification

Chromatographic Techniques for Analysis of Fatty Acid Methyl Esters

Chromatographic techniques are fundamental to the separation and analysis of FAMEs. By exploiting the physicochemical properties of the molecules, these methods allow for the isolation of individual esters from complex mixtures, paving the way for their subsequent identification and quantification.

Gas chromatography-mass spectrometry (GC-MS) stands as a cornerstone technique for the analysis of volatile compounds like FAMEs. proquest.com In this method, the FAME sample is vaporized and separated based on its boiling point and interaction with a stationary phase within a capillary column. ijpras.com The separated components then enter a mass spectrometer, which ionizes the molecules and separates the resulting ions based on their mass-to-charge ratio, providing a unique spectral fingerprint for identification.

For qualitative analysis, the retention time in the gas chromatogram and the mass spectrum of the eluted compound are compared with those of a known standard of arachidonic acid methyl ester. nih.gov The electron ionization (EI) mass spectra of FAMEs typically show characteristic fragmentation patterns that aid in structural confirmation. nih.govchempap.org Quantitative analysis is often performed using a flame ionization detector (FID) or by mass spectrometry in selected ion monitoring (SIM) mode, which offers enhanced sensitivity and selectivity by monitoring only specific ions characteristic of the target analyte. proquest.comnih.govnih.gov This approach is particularly advantageous for determining FAME concentrations in complex biological samples. proquest.com

Chemical ionization (CI) is another technique used in GC-MS that can provide clear molecular weight information, which is sometimes difficult to obtain with EI for polyunsaturated fatty acid methyl esters. nih.gov GC-MS methods have been successfully applied to determine the fatty acid composition, including arachidonic acid, in various samples such as oils and biological tissues. nih.govchempap.org

Liquid chromatography-mass spectrometry (LC-MS) has emerged as a powerful tool for comprehensive lipid analysis, or lipidomics. semanticscholar.org Unlike GC-MS, LC-MS does not require the analytes to be volatile, allowing for the analysis of a broader range of lipids without derivatization. semanticscholar.org However, for fatty acids, derivatization to methyl esters can improve chromatographic separation and ionization efficiency. rsc.org

In LC-MS-based lipidomics, reversed-phase liquid chromatography is commonly used to separate lipids based on their hydrophobicity. nih.govmdpi.com The separated lipids are then introduced into a mass spectrometer, typically using electrospray ionization (ESI), which is a soft ionization technique that minimizes fragmentation and preserves the molecular ion. nih.govresearchgate.net Tandem mass spectrometry (MS/MS) is then employed for structural elucidation by inducing fragmentation of a selected precursor ion. nih.gov This technique allows for the identification and quantification of a wide array of lipid species, including those derived from arachidonic acid, in complex biological samples like human plasma. nih.govuzh.ch The high sensitivity and specificity of LC-MS/MS make it an invaluable tool for profiling changes in lipid metabolism. researchgate.net

High-performance liquid chromatography (HPLC) is a versatile technique used for both the analysis and purification of FAMEs. researchgate.net When coupled with a UV detector, HPLC can be used for the quantitative analysis of FAMEs, particularly for separating cis and trans isomers, which can be challenging for GC. scielo.br

For purification purposes, preparative or semi-preparative reversed-phase HPLC is often employed. nih.gov This allows for the isolation of specific FAMEs, such as arachidonic acid methyl ester, from a mixture with high purity. researchgate.net The separation is typically based on the differential partitioning of the FAMEs between a nonpolar stationary phase (like C18) and a polar mobile phase. nih.gov The purity of the collected fractions can then be confirmed by other analytical techniques like GC-MS. researchgate.net

Technique Principle of Separation/Analysis Primary Application for Arachidonic Acid Methyl Ester Key Advantages
GC-MS Separation based on volatility and polarity; identification by mass spectrum.Qualitative and quantitative analysis in various matrices. nih.govHigh resolution, established libraries for identification. researchgate.netnih.gov
LC-MS Separation based on hydrophobicity; identification by mass and fragmentation.Comprehensive lipidomics profiling. semanticscholar.orgspectroscopyonline.comSuitable for a wide range of lipids without derivatization. semanticscholar.org
HPLC Separation based on polarity and partitioning between phases.Purification and separation of isomers. researchgate.netscielo.brHigh recovery of pure compounds, good for isomer separation. scielo.brnih.gov

Application of Mass Spectrometry for Structural Elucidation and Isotopic Analysis

Mass spectrometry is not only a detection method but also a powerful tool for the detailed structural elucidation of fatty acid methyl esters and for precise quantification through isotopic analysis.

For accurate quantification of arachidonic acid methyl ester in complex biological samples, the use of stable isotope-labeled internal standards, such as deuterated arachidonic acid methyl ester, is the gold standard. nih.govnih.gov These internal standards are chemically identical to the analyte but have a higher mass due to the incorporation of deuterium (B1214612) atoms.

The deuterated standard is added to the sample at a known concentration at the beginning of the sample preparation process. nrel.govnrel.gov It co-elutes with the endogenous, non-labeled analyte in the chromatogram but is distinguished by the mass spectrometer due to its different mass-to-charge ratio. chromatographyonline.com By comparing the signal intensity of the analyte to that of the internal standard, any variability in sample extraction, derivatization, and instrument response can be corrected for, leading to highly accurate and precise quantification. nih.govnih.gov This approach is widely used in both GC-MS and LC-MS/MS methods for the analysis of fatty acids and their metabolites. chromatographyonline.comnih.gov For instance, a recent study introduced a method for the simultaneous determination of fatty acids and their methyl esters using in-situ derivatization with deuterated methanol (B129727), allowing for their differentiation and quantification via GC-MS/MS. chromatographyonline.com

The fragmentation pattern of a molecule in a mass spectrometer provides a wealth of structural information. In electron ionization (EI) GC-MS, arachidonic acid methyl ester will produce a characteristic pattern of fragment ions that can be used for its identification. nih.gov

Spectroscopic Methods in Structural Analysis of Omega-3 Arachidonic Acid Methyl Ester

Spectroscopic techniques are indispensable in the structural elucidation and characterization of fatty acid methyl esters, including this compound, also known as methyl (8Z,11Z,14Z,17Z)-eicosatetraenoate. These methods provide detailed information about the molecule's atomic composition, connectivity, and stereochemistry.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C-NMR) for Positional and Stereochemical Characterization

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides comprehensive structural information about the this compound molecule. Both proton (¹H) and carbon-13 (¹³C) NMR are utilized to determine the precise location of double bonds and to confirm the stereochemistry of the molecule.

¹H NMR Spectroscopy: The ¹H NMR spectrum of a fatty acid methyl ester provides characteristic signals for different types of protons within the molecule. For this compound, key resonances include those of the terminal methyl group, the methyl ester protons, methylene (B1212753) protons, and the olefinic protons of the double bonds. The chemical shifts (δ) are influenced by the electronic environment of each proton. magritek.com

The terminal methyl protons of an omega-3 fatty acid are distinguishable from those of omega-6 and omega-9 fatty acids due to the proximity of the double bond, typically appearing at a distinct chemical shift. magritek.com The integration of the signal intensities in the ¹H NMR spectrum allows for the quantification of the different proton groups, which can be used to confirm the fatty acid profile in a mixture.

Detailed ¹H NMR Spectral Data for Omega-3 Fatty Acid Methyl Esters (Illustrative)

Proton Type Typical Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz)
Terminal CH₃ (ω-1)0.97Triplet7.5
Methylene (CH₂) adjacent to terminal CH₃2.05 - 2.15Multiplet
Bis-allylic CH₂2.80 - 2.90Multiplet
Allylic CH₂2.00 - 2.10Multiplet
Methylene (-(CH₂)n-)1.25 - 1.40Multiplet
Methylene α to C=O2.30Triplet7.5
Methylene β to C=O1.60Multiplet
Methyl Ester (O-CH₃)3.67Singlet
Olefinic (-CH=CH-)5.30 - 5.45Multiplet

Note: These are typical values for long-chain polyunsaturated omega-3 fatty acid methyl esters and may vary slightly for this compound.

¹³C-NMR Spectroscopy: The ¹³C-NMR spectrum offers a wider range of chemical shifts compared to ¹H NMR, resulting in less signal overlap and providing detailed information about the carbon skeleton. foodandnutritionresearch.net Specific carbons, such as the carbonyl carbon of the ester group, the olefinic carbons, and the terminal methyl carbon, give rise to characteristic signals.

The chemical shifts of the olefinic carbons are particularly useful for determining the position and configuration (cis or trans) of the double bonds. For omega-3 fatty acids, the signals for the carbons of the terminal double bond (at the n-3 position) are distinct. researchgate.net

Illustrative ¹³C-NMR Chemical Shifts for Omega-3 Fatty Acid Methyl Esters

Carbon Type Typical Chemical Shift (δ, ppm)
Terminal CH₃ (ω-1)14.1
Methylene (CH₂) adjacent to terminal CH₃20.6
Olefinic Carbons127 - 132
Bis-allylic CH₂25.6
Allylic CH₂20-35
Methylene (-(CH₂)n-)22 - 35
Methylene α to C=O34.1
Methylene β to C=O24.9
Carbonyl (C=O)174.2
Methyl Ester (O-CH₃)51.4

Note: These are representative values and can show slight variations based on the specific fatty acid structure and analytical conditions.

Advanced NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), can be employed to establish the connectivity between protons and carbons, further confirming the complete structure of this compound. nih.gov

Research Applications and Experimental Models

Utility as a Reference Standard in Analytical Method Development and Validation

Omega-3 Arachidonic Acid methyl ester is crucial as a reference standard in the development and validation of analytical methods, particularly for the analysis of fatty acid profiles in biological and food samples. The analysis of fatty acids is typically performed by gas chromatography (GC) after converting the fatty acids into their more volatile fatty acid methyl esters (FAMEs). thermofisher.comgcms.cz

In this context, pure standards of individual FAMEs, such as this compound, are essential for:

Peak Identification: By comparing the retention times of peaks in a sample chromatogram to the retention time of the known standard, analysts can confidently identify the presence of omega-3 arachidonic acid. thermofisher.com

Quantification: Known concentrations of the standard are used to create calibration curves, allowing for the accurate quantification of the fatty acid in complex mixtures like extracts from tissues, cells, or food products. chromatographyonline.com

Method Validation: Official methods for fatty acid analysis, such as those from the American Oil Chemists' Society (AOCS), recommend using well-characterized FAME mixtures to monitor and ensure the performance of the GC system, including the column, over time. These standards help verify the resolution, sensitivity, and accuracy of the chromatographic method.

The high purity of these standards is critical for achieving reproducible and reliable results in lipid research. pubcompare.ai They are compatible with various analytical systems, including gas chromatography-mass spectrometry (GC-MS), which provides definitive structural information for peak identification. chromatographyonline.com

Role as an Exogenous Arachidonate (B1239269) Source in Cell Culture Studies

This compound is utilized in cell culture studies as an exogenous source to investigate the biological roles of this specific omega-3 fatty acid. By supplementing cell culture media with this compound, researchers can study its effects on cellular processes, signaling pathways, and metabolism in a controlled environment. caymanchem.comnih.gov The methyl ester form is often used due to its stability and ability to be readily taken up and metabolized by cells.

Studies often explore how supplementation with specific omega-3 fatty acids, in contrast to omega-6 fatty acids like standard arachidonic acid, influences cellular functions. For example, research on mesenchymal stromal cells has investigated how the presence of omega-3 fatty acids (EPA and DHA) alongside omega-6 arachidonic acid can modulate cell differentiation into adipocytes (fat cells) and osteoblasts (bone cells). nih.gov

Investigations in Specific Cell Lines (e.g., Neutrophils, Platelets)

The influence of omega-3 fatty acids on inflammatory and thrombotic processes is a major area of research, with neutrophils and platelets being key cell types of interest.

Neutrophils: These are primary cells of the innate immune system. Research has shown that omega-3 fatty acids can modulate neutrophil functions. In vitro studies have demonstrated that treating neutrophils with omega-3 fatty acids like EPA and DHA can suppress certain neutrophil functions by altering intracellular calcium signaling and reducing the expression of receptors for inflammatory mediators. nih.gov Supplementing neutrophil cultures with this compound allows for the specific investigation of this fatty acid's role in inflammation, separate from other omega-3s.

Platelets: Platelets are critical for blood clotting and thrombosis. The balance between omega-3 and omega-6 fatty acids in platelet membranes is known to influence their function. In vitro studies on human platelets show that omega-3 fatty acids like EPA and DHA can inhibit platelet aggregation induced by various agonists, including omega-6 arachidonic acid. mdpi.comnih.govresearchgate.net This anti-platelet effect is a key mechanism behind the cardiovascular benefits associated with omega-3s. Using this compound in such assays helps to elucidate the specific impact of this C20:4 omega-3 fatty acid on platelet function and its potential to counteract the pro-thrombotic effects of its omega-6 isomer.

Table 1: In Vitro Effects of Omega-3 Fatty Acids on Platelet Aggregation
Omega-3 Fatty AcidConcentration (µM)AgonistObserved EffectReference
EPA125Arachidonic Acid (AA)Inhibited platelet aggregation by 23.14% mdpi.com
DHA125Arachidonic Acid (AA)Inhibited platelet aggregation by 20.38% mdpi.com
EPA125TRAP-6Enhanced the inhibitory effect of Aspirin on platelet aggregation mdpi.com

In Vivo Studies Utilizing this compound and its Derivatives

In vivo studies, primarily in animal models, are essential for understanding the physiological effects and metabolic fate of fatty acids within a whole organism.

Animal Models for Investigating Biological Effects and Metabolic Fate

Animal models, particularly rodents, are widely used to study the impact of dietary omega-3 fatty acids on health and disease. In these studies, diets are supplemented with specific omega-3 fatty acids, often in their esterified forms (methyl or ethyl esters) for stability and incorporation into feed. Researchers then analyze the fatty acid composition of various tissues and plasma to determine how the supplemented fatty acid is incorporated and metabolized. nih.govmdpi.com

For instance, studies in rats with high-fat diets have shown that supplementation with omega-3 PUFAs can reverse metabolic dysregulation in skeletal muscle, improving insulin (B600854) sensitivity and altering the expression of metabolic modulators. mdpi.com By analyzing the FAMEs profile of tissues like the liver, muscle, and red blood cells after a feeding period, scientists can trace the metabolic fate of the administered fatty acid and correlate it with physiological outcomes, such as changes in plasma triglycerides, cholesterol levels, and markers of inflammation. mdpi.comresearchgate.net

Table 2: Effects of Omega-3 PUFA Supplementation in a High-Fat Diet Rat Model
ParameterHigh-Fat Diet (HFD) GroupHFD + Omega-3 PUFA GroupPercentage ChangeReference
GlucoseIncreasedReduced-24.34% mdpi.com
TriglyceridesIncreasedReduced-35.78% mdpi.com
HOMA-IR (Insulin Resistance)IncreasedReduced-40.10% mdpi.com
QUICKI (Insulin Sensitivity)DecreasedIncreased+12.16% mdpi.com

Research on Transgenic Organisms for Polyunsaturated Fatty Acid Production

Due to the limited natural sources of long-chain omega-3 fatty acids, significant research has focused on producing them sustainably using transgenic organisms. This involves metabolically engineering plants or microorganisms to synthesize these valuable compounds.

Transgenic Plants: Oilseed crops like Camelina sativa have been successfully engineered to produce significant quantities of omega-3 fatty acids like EPA and DHA, which are not naturally present in these plants. nih.govfishfarmingexpert.com The process involves introducing a set of genes, often from microalgae, that encode the biosynthetic pathway to convert native C18 fatty acids into C20 and C22 omega-3s. nih.govbohrium.com Field trials have demonstrated that this transgenic trait is stable and that the novel fatty acids accumulate specifically in the seed oil, offering a viable, land-based alternative to fish oil. nih.govfishfarmingexpert.com

Transgenic Microorganisms: The oleaginous yeast Yarrowia lipolytica has been extensively engineered to become a "cell factory" for producing omega-3 and omega-6 fatty acids. aocs.orgnih.gov Wild-type Y. lipolytica does not produce omega-3s, but by introducing and optimizing the expression of desaturase and elongase enzymes, engineered strains can produce high levels of EPA. nih.govgoogle.com This fermentation-based approach provides a controlled and sustainable method for large-scale production of specific omega-3 fatty acids. frontiersin.org

Future Research Directions and Unanswered Scientific Questions

Elucidation of Novel Metabolic Pathways and Bioactive Derivatives

Omega-3 eicosatetraenoic acid (ETA or 20:4n-3), the parent fatty acid of the methyl ester, is a known intermediate in the conversion of stearidonic acid (SDA) to eicosapentaenoic acid (EPA). wikipedia.org However, the full extent of its own metabolic pathways and the spectrum of its bioactive derivatives are not completely understood. While it is established that polyunsaturated fatty acids are metabolized by cyclooxygenase (COX), lipoxygenase (LOX), and cytochrome P450 (CYP) enzymes to produce a variety of signaling molecules, the specific eicosanoids derived from 20:4n-3 are less characterized than those from omega-6 arachidonic acid (ARA) or EPA. oup.comfrontiersin.org

Table 1: Known and Potential Metabolic Pathways of Omega-3 Eicosatetraenoic Acid (20:4n-3)

Enzyme FamilyPotential Metabolites from 20:4n-3Known or Hypothesized Function
Cyclooxygenase (COX)3-series prostaglandins (B1171923) and thromboxanesModulation of inflammation and hemostasis
Lipoxygenase (LOX)5-series leukotrienes, E-series resolvinsPro-resolving and anti-inflammatory actions
Cytochrome P450 (CYP)Epoxyeicosatrienoic acids (EEQs), Dihydroxyeicosatetraenoic acids (diHETEs)Regulation of vascular tone and inflammation

This table is based on the general metabolism of C20 polyunsaturated fatty acids and specific findings related to 20:4n-3.

Advanced Methodologies for Isomer-Specific Analysis and Quantification in Complex Biological Systems

A significant challenge in lipidomics is the accurate, isomer-specific analysis and quantification of fatty acids and their metabolites within complex biological matrices. Distinguishing between omega-3 and omega-6 isomers of arachidonic acid, as well as their various eicosanoid derivatives, is crucial for understanding their distinct biological roles.

Advanced analytical techniques such as liquid chromatography-tandem mass spectrometry (LC-MS/MS) have become indispensable for the sensitive and specific quantification of eicosanoids. nih.govresearchgate.net Future advancements in this area will likely involve the development of novel derivatization strategies and chromatographic methods to enhance the separation and detection of closely related isomers. nih.govrsc.org High-resolution mass spectrometry and ion mobility spectrometry may also play a greater role in resolving isomeric and isobaric lipid species.

Furthermore, the development of certified reference materials for omega-3 arachidonic acid methyl ester and its specific metabolites is essential for ensuring the accuracy and inter-laboratory comparability of quantitative data. Establishing robust and standardized protocols for sample extraction, processing, and analysis will be critical for advancing research in this field. lipidmaps.org

Table 2: Advanced Analytical Techniques for Omega-3 Fatty Acid Analysis

TechniqueApplication in Omega-3 Arachidonic Acid ResearchAdvantages
Gas Chromatography-Mass Spectrometry (GC-MS)Quantification of fatty acid methyl estersHigh resolution for isomeric separation
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)Quantification of eicosanoids and other metabolitesHigh sensitivity and specificity for complex matrices
High-Resolution Mass Spectrometry (HRMS)Accurate mass measurements for formula determinationIncreased confidence in compound identification
Ion Mobility Spectrometry (IMS)Separation of isomers based on shape and sizeAdditional dimension of separation for complex mixtures

Exploration of Interactions with Other Lipid Mediators and Signaling Networks

The biological effects of omega-3 arachidonic acid and its derivatives are not exerted in isolation but rather through a complex interplay with other lipid mediators and signaling networks. A key area of future investigation is the competitive interaction between omega-3 eicosatetraenoic acid and omega-6 arachidonic acid for the same metabolic enzymes (COX, LOX, and CYP). By competing with arachidonic acid, omega-3 eicosatetraenoic acid can reduce the production of pro-inflammatory eicosanoids derived from the omega-6 pathway. researchgate.net

Beyond direct enzymatic competition, the metabolites of omega-3 arachidonic acid may interact with specific G-protein coupled receptors (GPCRs) and nuclear receptors, thereby modulating downstream signaling cascades. mdpi.com For example, some omega-3 fatty acid metabolites are known to activate free fatty acid receptors and peroxisome proliferator-activated receptors (PPARs), which in turn regulate genes involved in inflammation and lipid metabolism. oup.comresearchgate.net Unraveling the specific receptor interactions and signaling pathways modulated by the derivatives of omega-3 arachidonic acid is a critical next step.

Further research is also needed to understand the "crosstalk" between the signaling pathways initiated by omega-3 arachidonic acid metabolites and those of other lipid classes, such as endocannabinoids and specialized pro-resolving mediators (SPMs) like resolvins, protectins, and maresins. oup.com This will provide a more holistic understanding of how this specific fatty acid contributes to the maintenance of cellular and physiological homeostasis.

Development of New Research Models for Investigating Specific Biological Functions

To fully elucidate the specific biological functions of this compound, the development and application of novel and refined research models are essential. While general studies on omega-3 fatty acids have utilized a wide range of models, from cell cultures to animal studies, models that can specifically probe the effects of this particular C20:4n-3 fatty acid are needed.

Genetically engineered cell lines and organisms offer a powerful approach. For instance, the oleaginous fungus Mucor circinelloides has been genetically modified to produce eicosatetraenoic acid, providing a valuable tool for studying its biosynthesis and for producing the compound for further research. mdpi.com Similarly, the yeast Yarrowia lipolytica has been engineered for the production of omega-3 fatty acids and could be adapted to specifically investigate the metabolic pathways involving 20:4n-3. nih.govresearchgate.net

In vivo studies will continue to be crucial. Animal models, such as transgenic mice expressing fatty acid desaturases and elongases, can be used to manipulate the endogenous levels of omega-3 arachidonic acid and assess the physiological consequences. nih.gov Furthermore, the use of stable isotope tracing in human studies can provide valuable insights into the in vivo metabolism and fate of dietary omega-3 arachidonic acid.

The development of "organ-on-a-chip" and other advanced in vitro models that more closely mimic human physiology will also provide new platforms for investigating the cell-type-specific effects of omega-3 arachidonic acid and its metabolites in a controlled environment.

Q & A

Q. Advanced Experimental Design

  • Dose-Response Curves : Use physiologically relevant concentrations (1–50 µM) and compare to endogenous arachidonic acid levels in target tissues .
  • Time-Course Analysis : Monitor eicosanoid production (e.g., prostaglandins, thromboxanes) at multiple timepoints (0–24 hrs) via ELISA or LC-MS/MS .
  • Controls : Include negative controls (vehicle-only) and positive controls (e.g., lipopolysaccharide for inflammation induction) .

What statistical approaches are recommended for analyzing AA-Me’s metabolic interactions?

Q. Data Analysis

  • Multivariate Analysis : Apply principal component analysis (PCA) to GC-MS datasets to identify clusters in fatty acid profiles .
  • Effect Size Reporting : Use Cohen’s d for intergroup comparisons (e.g., AA-Me vs. EPA/DHA effects) and adjust for multiple testing (Bonferroni correction) .
  • Reproducibility : Follow FAIR data principles—document extraction, derivatization, and instrument parameters in metadata .

How does AA-Me’s stability vary under different storage conditions?

Q. Stability and Storage

  • Short-Term : Store solutions in amber vials at -20°C under nitrogen to prevent oxidation (≤7 days) .
  • Long-Term : Lyophilized AA-Me is stable at -80°C for ≥2 years; validate integrity via periodic GC-MS .
  • In Situ Stability : In cell culture media, monitor degradation using UV-Vis spectroscopy (peak absorbance at 210 nm) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.